Menadione

Catalog No.
S534965
CAS No.
58-27-5
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menadione

CAS Number

58-27-5

Product Name

Menadione

IUPAC Name

2-methylnaphthalene-1,4-dione

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3

InChI Key

MJVAVZPDRWSRRC-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O

Solubility

160 mg/L (at 30 °C)
9.29e-04 M
Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid.
One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride.
Soluble in aromatic solvents
SOL IN FATS
Soluble in acetone
In water, 160 mg/l @ 30 °C
0.160 mg/mL at 30 °C

Synonyms

2-Methyl-1,4-naphthalenedione, 2-Methyl-1,4-naphthoquinone, 2-Methylnaphthoquinone, Bisulfite, Menadione, Bisulfite, Menadione Sodium, Menadione, Menadione bisulfite, Menadione sodium bisulfite, Menadione sodium bisulfite, trihydrate, Sodium Bisulfite, Menadione, Vicasol, Vikasol, Vitamin K 3, Vitamin K3, Vitamin K3 sodium bisulfite

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O

Description

The exact mass of the compound Menadione is 172.05243 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 160 mg/l (at 30 °c)9.29e-04 mslightly soluble in ethanol, acetic acid, and ligroin. soluble in ethyl ether, benzene, chloroform, and sulfuric acid.one gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride.soluble in aromatic solventssol in fatssoluble in acetonein water, 160 mg/l @ 30 °c0.160 mg/ml at 30 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758200. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of 1,4-naphthoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pest Control

Antibacterial and Antibiofilm Agent

Radical Scavenging

Inflammatory Response Modulation

    Scientific Field: Immunology

    Summary of Application: Menadione has been studied for its effects on the expression of inflammatory cytokines and the NF-κB-mediated signaling pathway during H.

Organic Synthesis

    Scientific Field: Organic Chemistry

    Methods of Application: Menadione can be used to generate reactive oxygen species to perform flow cytometry analysis on.

Generation of Reactive Oxygen Species

Microbiological Evaluation

Organic Synthesis

  • Origin: Menadione is a synthetic compound, not naturally occurring in significant amounts in food sources []. However, traces can be found in some bacteria and plants [].
  • Significance: Although not commonly used in human vitamin supplements due to safety concerns, menadione plays a role in scientific research on vitamin K function and serves as an inexpensive source of vitamin K for animal feed [, ].

Molecular Structure Analysis

  • Menadione has the chemical formula C11H8O2, consisting of a naphthoquinone ring structure with a methyl group attached at the second position [].
  • This structure allows menadione to undergo redox reactions, a key feature for its vitamin K activity [].

Chemical Reactions Analysis

  • Synthesis: Menadione can be synthesized through various methods, including the Friedel-Craft condensation of itaconic acid or direct oxidation of 2-methyl-1,4-naphthol [].
  • Conversion to active Vitamin K2: In the body, menadione is converted to menaquinone (vitamin K2) through a process called prenylation, where an isoprenoid side chain is attached []. However, this conversion can be inefficient, leading to potential safety concerns [].

Physical And Chemical Properties Analysis

  • Melting point: 169-174 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Insoluble in water, soluble in organic solvents like acetone and ethanol []
  • Stability: Light-sensitive and readily undergoes oxidation in air and alkaline solutions []

Mechanism of Action (if applicable)

Menadione's significance lies in its conversion to active vitamin K2. Vitamin K is essential for blood clotting, as it activates proteins involved in the clotting cascade []. However, menadione itself might have a different mechanism of action compared to vitamin K2, potentially contributing to its safety concerns [].

  • Toxicity: High doses of menadione can be toxic, particularly in newborns and infants, causing hemolytic anemia (destruction of red blood cells) []. This is why it's not recommended for human use.
  • Flammability: Menadione has a flash point of 113.8 °C, indicating flammability at high temperatures [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Bright yellow crystals
YELLOW NEEDLES FROM ALC, PETROLEUM ETHER

XLogP3

2.2

Exact Mass

172.05243

LogP

2.2
2.2 (LogP)
log Kow = 2.20 @ pH 7.4
2.20

Odor

Very faint acrid odor
Nearly odorless

Appearance

Solid powder

Melting Point

107 °C
107.0 °C
105-107 °C
107°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

723JX6CXY5

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (12.86%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (12.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (21.43%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The primary known function of vitamin K is to assist in the normal clotting of blood, but it may also play a role in normal bone calcification.

Livertox Summary

Vitamin K is an essential fat soluble vitamin that is important in maintaining normal coagulation, serving as a cofactor in the activation of several clotting factors and anticoagulant proteins. There is no evidence that vitamin K supplementation, in physiologic or even higher doses, causes serum enzyme elevations, liver injury or jaundice.

Drug Classes

Vitamins

Therapeutic Uses

The synthetic water soluble forms of vitamin K (menadione, menadiol) have long since been considered inferior to vitamin K1 (phytonadione) in the treatment of drug-induced hypoprothrombinemia.
Menadione (vitamin K3) a redox cycling quinone, is a clinically important chemotherapeutic agent. ...
Menadione, or vitamin K3 (VK3), a potent oxidative stress inducer, has been recently used as an effective and remarkably safe cytotoxic drug for treatment of several human tumors. ...

Pharmacology

Menadione (Vitamin K3) is a fat-soluble vitamin precursor that is converted into menaquinone in the liver. Vitamin K1 and K2 are the naturally occurring types of vitamin K. The former, which is also known as phylloquinone, is synthesized by plants and can be found in such foods as spinach, broccoli, lettuce, and soybeans. The latter, sometimes alternatively referred to as menaquinone, is primarily produced by bacteria in the anterior part of the gut and the intestines. Vitamin K3, on the other hand, is one of the many manmade versions of vitamin K. Also called menadione, this yellowish, synthetic crystalline substance is converted into the active form of the K2 vitamin inside of the animal body. While a vitamin K deficiency can be dangerous, especially to infants that may easily suffer from extensive hemorrhaging, an overdose can be as equally detrimental. Newborns that are administered too great a dosage of vitamin K3 can suffer from kernicterus, a form of severe brain damage that may produce decreased movement, loss of appetite, seizures, deafness, mental retardation, and even death. This condition is associated with an abnormally high concentration of bilirubin, a bile pigment, in the tissues of the brain, which can be caused by the presence of K3. For this reason, K3 is less often utilized medically than it was in former times.

MeSH Pharmacological Classification

Antifibrinolytic Agents

ATC Code

B - Blood and blood forming organs
B02 - Antihemorrhagics
B02B - Vitamin k and other hemostatics
B02BA - Vitamin k
B02BA02 - Menadione

Mechanism of Action

Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein S serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. The reduced form of vitamin K, vitamin K hydroquinone, is the actual cofactor for the gamma-carboxylases. Proteins containing gamma-carboxyglutamate are called G1a proteins.
The vitamin K-dependent blood clotting factors, in the absence of vitamin K (or in the presence of the coumarin type of anticoagulant), are biologically inactive precursor proteins in the liver. Vitamin K functions as an essential cofactor for a microsomal enzyme system that activates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamyl residues in the completed protein. The formation of this new amino acid, gamma-carboxyglutamic acid, allows the protein to bind Ca+2 and in turn to be bound to a phospholipid surface, both of which are necessary in the cascade of events that lead to clot formation. /Vitamin K/
Vitamin k is necessary for formation of prothrombinogen and other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vitamin k/
The active form of vitamin K appears to be the reduced vitamin K hydroquinone, which, in the presence of oxygen, carbon dioxide, and the microsomal carboxylase enzyme, is converted to its 2,3-epoxide at the same time gamma-carboxylation takes place. The hydroquinone form of vitamin K is regenerated from the 2,3-epoxide by a coumarin sensitive epoxide reductase ... . /Vitamin K/
Menadione is a potent inhibitor of aldehyde oxidase (Ki ~0.1 uM) and can be used together with allopurinol to discriminate between aldehyde oxidase- and xanthine oxidase-catalyzed reactions.
...The objective of this study was to clarify the cytotoxic mechanisms by which menadione induces cell death in a lymphoblastoid cell line. ...While the Jun kinase cascade and FasL expression may contribute to cell death at lower drug concentrations, a mitochondrial pathway dominates the cytotoxic effect at higher menadione concentrations. Menadione treatment clearly affected the mitochondrial function of Jurkat T cells by inducing a collapse of the inner transmembrane potential (DeltaPsi(m)) and a decrease in inner membrane mass, which could be completely reversed by N-acetylcysteine. Importantly, while a broad range of fmk-derived caspase inhibitors had potent effects on Fas-induced apoptosis, they failed to interfere in menadione cytotoxicity, indicating that menadione-induced cell death is predominantly Fas-independent. In addition, the mitochondrial changes coincided with ATP depletion. The failure in ATP production explains the occurrence of Fas-independent death events.
...A549 human lung epithelial cells exposed to menadione demonstrate a dose-dependent incr in both intracellular calcium ([Ca(2+)](i)) and reactive oxygen species (ROS) formation. The concns of menadione required to initiate these two events are markedly different, with ROS detection requiring higher levels of menadione. Modulators of antioxidant defense (e.g. buthionine sulphoximine, 3-amino-1,2,4-triazole) have little effect on the [Ca(2+)](i) response to menadione, suggesting that ROS formation does not account for menadione-dependent alterations in [Ca(2+)](i). Addnl evidence suggests that menadione photochemistry may be responsible for the observed [Ca(2+)](i) effects. Specifically: (a) EPR studies with the spin trap 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) show that light exposure (max effect at 340 nm) stimulates menadione-dependent formation of the DMPO/(.)OH spin adduct that was not sensitive to antioxidant interventions; (b) DMPO inhibits menadione and light-dependent increases in [Ca(2+)](i); and (c) light (max effect at 340 nm) augments the deleterious effects of menadione on cell viability as determined by (51)Cr release. These photo effects do not appear to involve formation of singlet oxygen by menadione, but rather are the result of the oxidizing chemistry initiated by menadione in the triplet state. ...

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

34524-96-4
72060-21-0
58-27-5

Wikipedia

Menadione

Drug Warnings

... Probably should not be given to newborn infants or women during last few wk of pregnancy.
Menadione is ineffective for the treatment of warfarin and superwarfarin toxicity. It elicits a poor response and should not be used.
Vitamin K /SRP: phytonadione preferred/ must be administered with great care to patients to whom anticoagulants have been given to combat intravascular clotting. ... The vitamin must be "titrated" against the anticoagulant, lest the patient be re-exposed to the same threat of clotting that led to anticoagulants therapy in the first place. No such problem exists in treating persons poisoned accidentally or suicidally by anticoagulant rodenticides. There is no evidence that vitamin K produces in normal persons any excessive tendency of the blood to clot. /vitamin K/
Menadione...can induce hemolysis in individuals who are genetically deficient in glucose-6-phosphate dehydrogenase.
For more Drug Warnings (Complete) data for MENADIONE (6 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics of menadione (vitamin K3)... were studied in rabbits after iv injection of 75 mg menadiol sodium diphosphate (Synkayvite). Mean elimination half-life of menadione was 27.17 min in plasma and 35.22 min in red blood cells... . /Menadiol sodium diphosphate/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Masking

Methods of Manufacturing

It is obtained from 2-methylnaphthalene in 70-90% yield by oxidation with chromic acid. Slightly lower yields are obtained with chromium trioxide in conjunction with crown ethers.

General Manufacturing Information

1,4-Naphthalenedione, 2-methyl-: ACTIVE
...CORN STIGMA CONTAINS ALC SOL SUBSTANCE TERMED BY.../MIKHLIN CR/ VIT K3; HOWEVER...DIFFERENTIATION FROM VIT K1 IS NOT CLEAR. IN ANGLO-AMERICAN LITERATURE...K3 DESIGNATES MENADIONE. THIS DESIGNATION SHOULD BE DISCONTINUED...DERIV OF 1,4-NAPHTHOQUINONE WITHOUT SIDECHAIN IN 3-POSITION CANNOT EXERT ALL FUNCTIONS OF K VIT...
...MENADIONE OR VIT K3...DEPENDING ON BIOASSAY SYSTEM USED, @ LEAST AS ACTIVE ON MOLAR BASIS AS PHYLLOQUINONE. ...ACTIVE WATER-SOL DERIVATIVES OF MENADIONE...SODIUM-BISULFITE SALT OR TETRASODIUM SALT OF DIPHOSPHORIC ACID ESTER. THESE COMPD ARE CONVERTED IN BODY TO MENADIONE.
PARENT STRUCTURE OF K FAMILY OF VIT IS 2-METHYL-1,4-NAPHTHOQUINONE OR MENADIONE. THIS FAT-SOL COMPD & SEVERAL WATER-SOL DERIVATIVES SUCH AS SODIUM BISULFITE & DIPHOSPHORIC ACID ESTER ARE COMMON COMMERCIAL FORMS USED IN MEDICAL PRACTICE.
NATURAL, FAT-SOL VIT ARE MORE EFFECTIVE THAN WATER-SOL DERIVATIVES. /VIT K/
DRUGS WITH VIT K ACTIVITY MAY BE CHEMICALLY ASSAYED & DO NOT REQUIRE BIOASSAY. ...DETERMINATION OF VIT K CONTENT OF FOODS, ASSAY BASED UPON ABILITY OF PREPN TO INCR PROTHROMBIC LEVEL OF DEFICIENT CHICKS IS EMPLOYED.

Analytic Laboratory Methods

Analyte: menadione; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: menadione; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: menadione; matrix: chemical purity; procedure: titration with ceric sulfate using orthophenanthroline as indicator
Analyte: menadione; matrix: pharmaceutical preparation (injection solution); procedure: absorption spectrophotometry at 635 nm with comparison to standards
For more Analytic Laboratory Methods (Complete) data for MENADIONE (7 total), please visit the HSDB record page.

Storage Conditions

Keep protected from light.

Interactions

Large doses of salicylates... antagonize vitamin k. ... Cmpd with ... antagonist activity is sulfaquinoxaline, a sulfonamide drug used in veterinary medicine... . /vitamin k/
Vitamin k antagonizes inhibitory effect of /acenocoumarol, phenprocoumon, anisindione, diphenadione, and phenindione/ on hepatic synthesis of vitamin k dependent clotting proteins... . /vitamin k/

Stability Shelf Life

Stable in air; decomp by sunlight. ... Destroyed by alkalies and reducing agents.
STABLE IN QUINONE FORM.
Solns may be heated to 120 °C without decomp.

Dates

Modify: 2023-08-15

Menadione inhibits thioredoxin reductase 1 via arylation at the Sec

Shibo Sun, Weiping Xu, Yue Zhang, Yijia Yang, Qiang Ma, Jianqiang Xu
PMID: 34186208   DOI: 10.1016/j.freeradbiomed.2021.06.023

Abstract

The selenoprotein thioredoxin reductase 1 (TrxR1; TXNRD1) participates in multiple cellular processes and is regarded as a cellular target in anti-tumor drug discovery and development. TrxR1 has been reported to reduce menadione to menadiol and to produce superoxide anion radicals. However, the details of TrxR1-mediated menadione reduction have rarely been studied. In this study, we found that wild-type TrxR1 could reduce menadione in a less efficient way, but the U498C mutant variant supported high-efficiency menadione reduction in a Sec-independent manner. Meanwhile, the site-directed mutagenesis results showed that Cys
mutant increased the K
values and decreased the catalytic efficiency, which was associated with a charge-transfer complex between FAD-Cys
. Mass spectrometry (MS) revealed that in NADPH pre-reduced TrxR1 but not oxidized TrxR1, the highly active Sec
of wild-type TrxR1 was arylated by menadione and strongly impaired the DTNB reducing activity in a dose-dependent manner. TrxR1 reduced menadione more efficiently than glutathione reductase (GR), and interestingly menadione did not inhibit the GSSG reducing activity of GR. In summary, our results demonstrate that TrxR1 catalyzes the reduction of menadione in a Sec-independent manner, which highly depend on Cys
instead of N-terminal redox motif, and the Sec
of TrxR1 is the primary target of menadione. The interaction between menadione and TrxR1 revealed in this study may provide a valuable reference for the development of anticancer drugs targeting selenoprotein TrxR1.


Novel antiadipogenic effect of menadione in 3T3-L1 cells

Melania Iara Funk, Melisa Ailén Conde, Graciela Piwien-Pilipuk, Romina María Uranga
PMID: 33945810   DOI: 10.1016/j.cbi.2021.109491

Abstract

Inhibition of adipocyte differentiation can be used as a strategy for preventing adipose tissue expansion and, consequently, for obesity management. Since reactive oxygen species (ROS) have emerged as key modulators of adipogenesis, the effect of menadione (a synthetic form of vitamin K known to induce the increase of intracellular ROS) on 3T3-L1 preadipocyte differentiation was studied. Menadione (15 μM) increased ROS and lipid peroxidation, generating mild oxidative stress without affecting cell viability. Menadione drastically inhibited adipogenesis, accompanied by decreased intracellular lipid accumulation and diminished expression of the lipo/adipogenic markers peroxisome proliferator-activated receptor (PPAR)γ, fatty acid synthase (FAS), CCAAT/enhancer-binding protein (C/EBP) α, fatty acid binding protein (FABP) 4, and perilipin. Menadione treatment also increased lipolysis, as indicated by augmented glycerol release and reinforced by the increased expression of hormone-sensitive lipase (HSL). Additionally, menadione increased the inhibitory phosphorylation of acetyl-CoA-carboxylase (ACC), which results in the inhibition of fatty acid synthesis. As a consequence, triglyceride content was decreased. Menadione also inhibited the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Further, treatment with increased concentration of insulin, a potent physiological activator of the PI3K/Akt pathway, rescued the normal level of expression of PPARγ, the master regulator of adipogenesis, and overcame the restraining effect of menadione on the differentiation capacity of 3T3-L1 preadipocytes. Our study reveals novel antiadipogenic action for menadione, which is, at least in part, mediated by the PI3K/Akt pathway signaling and raises its potential as a therapeutic agent in the treatment or prevention of adiposity.


Bogdan Adam Cichocki, Maxime Donzel, Kim C Heimsch, Mindaugas Lesanavičius, Liwen Feng, Enrique Jose Montagut, Katja Becker, Alessandro Aliverti, Mourad Elhabiri, Narimantas Čėnas, Elisabeth Davioud-Charvet
PMID: 33855850   DOI: 10.1021/acsinfecdis.1c00054

Abstract

Plasmodione (PD) is a potent antimalarial redox-active 3-benzyl-menadione acting at low nanomolar range concentrations on different malaria parasite stages. The specific bioactivation of PD was proposed to occur via a cascade of redox reactions starting from one-electron reduction and then benzylic oxidation, leading to the generation of several key metabolites including corresponding benzylic alcohol (PD-bzol, for PD benzhydrol) and 3-benzoylmenadione (PDO, for PD oxide). In this study, we showed that the benzylic oxidation of PD is closely related to the formation of a benzylic semiquinone radical, which can be produced under two conditions: UV photoirradiation or catalysis by
apicoplast ferredoxin-NADP
reductase (
FNR) redox cycling in the presence of oxygen and the parent PD. Electrochemical properties of both PD metabolites were investigated in DMSO and in water. The single-electron reduction potential values of PD, PD-bzol, PDO, and a series of 3-benzoylmenadiones were determined according to ascorbate oxidation kinetics. These compounds possess enhanced reactivity toward
FNR as compared with model quinones. Optimal conditions were set up to obtain the best conversion of the starting PD to the corresponding metabolites. UV irradiation of PD in isopropanol under positive oxygen pressure led to an isolated yield of 31% PDO through the transient semiquinone species formed in a cascade of reactions. In the presence of
FNR, PDO and PD-bzol could be observed during long lasting redox cycling of PD continuously fueled by NADPH regenerated by an enzymatic system. Finally, we observed and quantified the effect of PD on the production of oxidative stress in the apicoplast of transgenic 3D7
parasites by using the described genetically encoded glutathione redox sensor hGrx1-roGFP2 methodology. The observed fast reactive oxygen species (ROS) pulse released in the apicoplast is proposed to be mediated by PD redox cycling catalyzed by
FNR.


Menadione sodium bisulfite alleviated chromium effects on wheat by regulating oxidative defense, chromium speciation, and ion homeostasis

Sajjad Hassan Askari, Muhammad Arslan Ashraf, Shafaqat Ali, Muhammad Rizwan, Rizwan Rasheed
PMID: 33751380   DOI: 10.1007/s11356-021-13221-0

Abstract

Menadione sodium bisulfite (MSB) is a crucial growth regulator mediating plant defense response. MSB-mediated regulation of defense mechanisms in wheat under chromium (Cr) toxicity has not been reported in the literature. Therefore, the present study was undertaken to appraise the efficacy of exogenous MSB on circumventing Cr phytotoxic effects on wheat. We also compared the effects of water-soluble MSB with that of water-insoluble menadiol diacetate (MD). The levels used in the present investigation for MSB and MD were 100 and 200 mg L
. Wheat plants grown in soil contaminated with 25 mg kg
Cr in the form of K
Cr
O
showed a notable reduction in growth, chlorophyll molecules, relative water contents, grain yield, total soluble sugars, phenolics, flavonoids, ascorbic acid, activities of antioxidant enzymes (SOD, POD, CAT), and uptake of essential nutrients (K, P, and Ca). Cr toxicity caused a noticeable accretion in total free amino acids, proline, malondialdehyde, H
O
, O
, relative membrane permeability, methylglyoxal contents, activities of enzymes (lipoxygenase, glutathione-S-transferase, and ascorbate peroxidase), nitric oxide and H
S contents, glutathione and oxidized glutathione contents, total Cr contents, and Cr
and Cr
accumulation. MSB application significantly reduced lipid peroxidation, ROS overproduction, methylglyoxal levels, total Cr contents, and maintained higher Cr
:Cr
ratio in aerial parts. Besides, Cr-mediated inhibition in essential nutrient uptake was significantly circumvented by exogenous MSB. Consequently, MSB enhanced wheat growth by lessening oxidative damage, total Cr contents in aerial parts, and strengthening antioxidant enzyme activities. MD was not effective in mediating defense responses in wheat under Cr toxicity.


The effect of zinc on human trophoblast proliferation and oxidative stress

Tanja Jankovic-Karasoulos, Dale McAninch, Clare Dixon, Shalem Y-L Leemaqz, Maxime François, Wayne R Leifert, Dylan McCullough, Carmela Ricciardelli, Claire T Roberts, Tina Bianco-Miotto
PMID: 33388345   DOI: 10.1016/j.jnutbio.2020.108574

Abstract

Adequate Zinc (Zn) intake is required to prevent multiple teratogenic effects however deviations from adequate Zn intake, including high maternal Zn status, have been linked to increased incidence of pregnancy complications, including those associated with inadequate placentation. Using placental trophoblast HTR8/SVneo cells and first trimester human placental explants (n = 12), we assessed the effects of varying Zn concentrations on trophoblast proliferation, viability, apoptosis and oxidative stress. Compared to physiologically normal Zn levels (20 µM), HTR-8/SVneo cell proliferation index was significantly lower in the presence of physiologically elevated (40 µM; P = .020) and supra-physiological (80 µM; P = .007) Zn. The latter was also associated with reduced proliferation (P = .004) and viability (P < .0001) in cultured placental explants, but not apoptosis. Reactive oxygen species production in HTR8/SVneo cultures was significantly higher in the presence of 80 µM Zn compared to all physiologically relevant levels. Oxidative stress, induced by an oxidizing agent menadione, was further exacerbated by high (80 µM) Zn. Zn did not affect lipid peroxidation in either HTR8/SVneo cells or placental explants or antioxidant defense mechanisms that included glutathione reductase and superoxide dismutase. Further study should focus on elucidating mechanisms behind impaired trophoblast proliferation and increased oxidative stress as a result of elevated Zn levels.


Antimutagenic, Cytoprotective and Antioxidant Properties of

Theng Choon Ooi, Farah Wahida Ibrahim, Shakirah Ahmad, Kok Meng Chan, Lek Mun Leong, Nihayah Mohammad, Ee Ling Siew, Nor Fadilah Rajab
PMID: 34072474   DOI: 10.3390/molecules26113287

Abstract

var.
is used as traditional medicine for diabetes, inflammation, and nociception. However, the antimutagenic potential and cytoprotective effects of this plant remain unknown. In this study, the mutagenic and antimutagenic activities of
(FDD) on both
TA 98 and TA 100 strains were assessed using
mutagenicity assay (Ames test). Then, the cytoprotective potential of FDD on menadione-induced oxidative stress was determined in a V79 mouse lung fibroblast cell line. The ferric-reducing antioxidant power (FRAP) assay was conducted to evaluate FDD antioxidant capacity. Results showed that FDD (up to 50 mg/mL) did not exhibit a mutagenic effect on either TA 98 or TA 100 strains. Notably, FDD decreased the revertant colony count induced by 2-aminoanthracene in both strains in the presence of metabolic activation (
< 0.05). Additionally, pretreatment of FDD (50 and 100 µg/mL) demonstrated remarkable protection against menadione-induced oxidative stress in V79 cells significantly by decreasing superoxide anion level (
< 0.05). FDD at all concentrations tested (12.5-100 µg/mL) exhibited antioxidant power, suggesting the cytoprotective effect of FDD could be partly attributed to its antioxidant properties. This report highlights that
may provide a chemopreventive effect on mutagenic and oxidative stress inducers.


Menadione sodium bisulfite neutralizes chromium phytotoxic effects in okra by regulating cytosolutes, lipid peroxidation, antioxidant system and metal uptake

Muhammad Arslan Ashraf, Rizwan Rasheed, Sadia Zafar, Muhammad Iqbal, Zulfiqar Ahmad Saqib
PMID: 33321045   DOI: 10.1080/15226514.2020.1854171

Abstract

Chromium (Cr) is a major abiotic stress for plant species that significantly impacted plant development and impeded agricultural production. Menadione sodium bisulfite (MSB) has recently manifested a remarkable role in modulating plant defense responses. In the present experiment, Cr caused a significant decrease in growth, relative water contents, and chlorophyll in okra cultivars (Shabnam 786 and Arka Anamika). Cr produced an increase in proline, total soluble proteins, total free amino acids, phenolics, flavonoids, ascorbic acid, hydrogen peroxide (H
O
), malondialdehyde (MDA), and Cr accumulation. Besides, activities of antioxidant enzymes were also higher in Cr-stressed plants. MSB application (50, 100, 150, and 200 µM) profoundly impacted growth and important physio-biochemical characteristics in okra under Cr stress. Better growth in MSB treated plants was associated with lower oxidative damage and better oxidative defense system reflected in the form of higher antioxidant enzyme activities alongside the concentrations of non-enzymatic antioxidant compounds. In this background, cv. Shabnam-786 exhibited greater Cr tolerance over Arka Anamika. The degree of oxidative damage measured in the form of H
O
and MDA was greater in cv. Arka Anamika. Lower MSB levels (50 and 100 µM) circumvented inhibitory Cr effects in okra, while higher doses proved lethal for plant growth and development.


An aspartyl protease-mediated cleavage regulates structure and function of a flavodoxin-like protein and aids oxidative stress survival

Anamika Battu, Rajaram Purushotham, Partha Dey, S Surya Vamshi, Rupinder Kaur
PMID: 33630938   DOI: 10.1371/journal.ppat.1009355

Abstract

A family of eleven glycosylphosphatidylinositol-anchored aspartyl proteases, commonly referred to as CgYapsins, regulate a myriad of cellular processes in the pathogenic yeast Candida glabrata, but their protein targets are largely unknown. Here, using the immunoprecipitation-mass spectrometry approach, we identify the flavodoxin-like protein (Fld-LP), CgPst2, to be an interactor of one of the aspartyl protease CgYps1. We also report the presence of four Fld-LPs in C. glabrata, which are required for survival in kidneys in the murine model of systemic candidiasis. We further demonstrated that of four Fld-LPs, CgPst2 was solely required for menadione detoxification. CgPst2 was found to form homo-oligomers, and contribute to cellular NADH:quinone oxidoreductase activity. CgYps1 cleaved CgPst2 at the C-terminus, and this cleavage was pivotal to oligomerization, activity and function of CgPst2. The arginine-174 residue in CgPst2 was essential for CgYps1-mediated cleavage, with alanine substitution of the arginine-174 residue also leading to elevated activity and oligomerization of CgPst2. Finally, we demonstrate that menadione treatment led to increased CgPst2 and CgYps1 protein levels, diminished CgYps1-CgPst2 interaction, and enhanced CgPst2 cleavage and activity, thereby implicating CgYps1 in activating CgPst2. Altogether, our findings of proteolytic cleavage as a key regulatory determinant of CgPst2, which belongs to the family of highly conserved, electron-carrier flavodoxin-fold-containing proteins, constituting cellular oxidative stress defense system in diverse organisms, unveil a hidden regulatory layer of environmental stress response mechanisms.


Identification of Vitamin K3 and its analogues as covalent inhibitors of SARS-CoV-2 3CL

Ruyu Wang, Qing Hu, Haonan Wang, Guanghao Zhu, Mengge Wang, Qian Zhang, Yishu Zhao, Chunyu Li, Yani Zhang, Guangbo Ge, Hongzhuan Chen, Lili Chen
PMID: 33901557   DOI: 10.1016/j.ijbiomac.2021.04.129

Abstract

After the emergence of the pandemic, repurposed drugs have been considered as a quicker way of finding potential antiviral agents. SARS-CoV-2 3CL
is essential for processing the viral polyproteins into mature non-structural proteins, making it an attractive target for developing antiviral agents. Here we show that Vitamin K3 screened from the FDA-Approved Drug Library containing an array of 1,018 compounds has potent inhibitory activity against SARS-CoV-2 3CL
with the IC
value of 4.78 ± 1.03 μM, rather than Vitamin K1, K2 and K4. Next, the time-dependent inhibitory experiment was carried out to confirm that Vitamin K3 could form the covalent bond with SARS-CoV-2 3CL
. Then we analyzed the structure-activity relationship of Vitamin K3 analogues and identified 5,8-dihydroxy-1,4-naphthoquinone with 9.8 times higher inhibitory activity than Vitamin K3. Further mass spectrometric analysis and molecular docking study verified the covalent binding between Vitamin K3 or 5,8-dihydroxy-1,4-naphthoquinone and SARS-CoV-2 3CL
. Thus, our findings provide valuable information for further optimization and design of novel inhibitors based on Vitamin K3 and its analogues, which may have the potential to fight against SARS-CoV-2.


Neuronal Metabolism and Neuroprotection: Neuroprotective Effect of Fingolimod on Menadione-Induced Mitochondrial Damage

Antonio Gil, Elisa Martín-Montañez, Nadia Valverde, Estrella Lara, Federica Boraldi, Silvia Claros, Silvana-Yanina Romero-Zerbo, Oscar Fernández, Jose Pavia, Maria Garcia-Fernandez
PMID: 33383658   DOI: 10.3390/cells10010034

Abstract

Imbalance in the oxidative status in neurons, along with mitochondrial damage, are common characteristics in some neurodegenerative diseases. The maintenance in energy production is crucial to face and recover from oxidative damage, and the preservation of different sources of energy production is essential to preserve neuronal function. Fingolimod phosphate is a drug with neuroprotective and antioxidant actions, used in the treatment of multiple sclerosis. This work was performed in a model of oxidative damage on neuronal cell cultures exposed to menadione in the presence or absence of fingolimod phosphate. We studied the mitochondrial function, antioxidant enzymes, protein nitrosylation, and several pathways related with glucose metabolism and glycolytic and pentose phosphate in neuronal cells cultures. Our results showed that menadione produces a decrease in mitochondrial function, an imbalance in antioxidant enzymes, and an increase in nitrosylated proteins with a decrease in glycolysis and glucose-6-phosphate dehydrogenase. All these effects were counteracted when fingolimod phosphate was present in the incubation media. These effects were mediated, at least in part, by the interaction of this drug with its specific S1P receptors. These actions would make this drug a potential tool in the treatment of neurodegenerative processes, either to slow progression or alleviate symptoms.


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